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Iloperidone is an atypical antipsychotic and adrenergic, dopamine, and serotonin (5-HT) receptor antagonist. It binds to several receptors, including the α1-adrenergic receptor (α1-AR), α2-AR, and dopamine D2 receptor (Kis = 0.31, 3, and 3.3 nM, respectively), as well as the 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C receptors (Kis = 33, 15, 0.2, and 14 nM, respectively) in radioligand binding assays using human post-mortem brain tissue. Iloperidone also binds to human D1, D3, D4, D5, and rat 5-HT2 receptors (Kis = 216, 7.1, 25, 319, and 3.1 nM, respectively, in CHO cells) and the histamine H1 receptor (Ki = 12.3 nM in human post-mortem brain tissue). Iloperidone (1-3 mg/kg) prevents the reduction in prepulse inhibition induced by apomorphine, phencyclidine (PCP), and cirazoline in rats. It also increases the time rats spend in the open arms of the elevated plus maze and the numbe...